2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is a deuterated derivative of 2-[(2-Methoxyphenoxy)methyl]oxirane, characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenoxy group. The incorporation of deuterium isotopes in this compound enhances its utility in scientific applications, particularly in nuclear magnetic resonance spectroscopy, where it aids in the detailed analysis of molecular interactions and dynamics.
The compound is synthesized through various chemical methods, primarily involving the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base. This process yields the desired oxirane structure along with the incorporation of deuterium atoms.
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 falls under the category of organic compounds, specifically as an epoxide due to its oxirane structure. It is also classified as a deuterated compound, which is significant for its applications in analytical chemistry and biochemistry.
The synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 typically involves the following steps:
In industrial settings, the production process mirrors laboratory methods but is scaled up. Batch or continuous flow reactors are employed, followed by purification techniques such as distillation or chromatography to ensure high purity and isotopic enrichment.
The molecular formula for 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is with a molecular weight of approximately 180.20 g/mol. The accurate mass is recorded as 180.0786 g/mol. The structural representation can be summarized using the following identifiers:
COc1ccccc1OCC2CO2
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3
.This structure highlights the connectivity between the methoxy group and the oxirane moiety.
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 can participate in several chemical reactions:
The main products from these reactions include:
The mechanism of action for 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 involves its reactive oxirane ring, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity is crucial for studies involving enzyme inhibition and protein modification. Furthermore, the presence of deuterium enhances its utility in nuclear magnetic resonance studies by providing distinct spectral signatures that facilitate detailed analysis of molecular interactions.
The physical properties of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 include:
Chemical properties include:
Relevant data on its reactivity indicates that it readily undergoes oxidation and reduction processes, making it versatile for synthetic applications.
The applications of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 span various scientific fields:
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: